molecular formula C10H22Cl2N2O2 B2835125 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride CAS No. 1864013-89-7

1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride

Cat. No.: B2835125
CAS No.: 1864013-89-7
M. Wt: 273.2
InChI Key: SCVCIYJKWFJYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C10H22Cl2N2O2 and a molecular weight of 273.20 . It is used for research purposes .

Scientific Research Applications

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

A study by Romero et al. (1994) involved the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase. The research led to the development of more potent compounds, contributing to HIV treatment research (Romero et al., 1994).

Genotoxicity Studies

Kalgutkar et al. (2007) explored the genotoxicity of a novel 5-HT2C receptor agonist for obesity treatment, revealing insights into the metabolism and potential DNA-binding activity of similar piperazine derivatives (Kalgutkar et al., 2007).

Positron Emission Tomography Radiotracers

Abate et al. (2011) designed novel analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research has implications for oncology diagnostics (Abate et al., 2011).

Antidepressant and Antianxiety Activities

Kumar et al. (2017) synthesized a series of piperazine derivatives and investigated their antidepressant and antianxiety activities, demonstrating the potential therapeutic applications of such compounds (Kumar et al., 2017).

Properties

IUPAC Name

1-(3-methoxyoxan-4-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-13-10-8-14-7-2-9(10)12-5-3-11-4-6-12;;/h9-11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVCIYJKWFJYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.